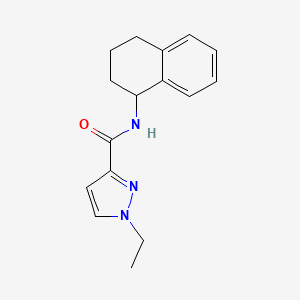
(2E)-2-(morpholin-4-ylcarbonyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(MORPHOLINOCARBONYL)-2-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-1-ETHENYL CYANIDE is a synthetic organic compound that features a morpholine ring, a pyrrole ring, and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(MORPHOLINOCARBONYL)-2-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-1-ETHENYL CYANIDE typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Morpholine Group: The morpholine group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrole ring is replaced by the morpholine moiety.
Formation of the Ethenyl Cyanide Group: The ethenyl cyanide group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile, followed by dehydration.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(MORPHOLINOCARBONYL)-2-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid or ketone, while reduction could yield an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1-(MORPHOLINOCARBONYL)-2-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-1-ETHENYL CYANIDE can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the morpholine and pyrrole rings suggests that it could interact with biological targets, such as enzymes or receptors.
Medicine
In medicine, (E)-1-(MORPHOLINOCARBONYL)-2-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-1-ETHENYL CYANIDE could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (E)-1-(MORPHOLINOCARBONYL)-2-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-1-ETHENYL CYANIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group suggests that it could act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(MORPHOLINOCARBONYL)-2-(1H-PYRROL-3-YL)-1-ETHENYL CYANIDE: Similar structure but lacks the trimethyl substitution on the pyrrole ring.
(E)-1-(MORPHOLINOCARBONYL)-2-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-1-ETHENYL AMINE: Similar structure but with an amine group instead of a cyano group.
Uniqueness
The uniqueness of (E)-1-(MORPHOLINOCARBONYL)-2-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-1-ETHENYL CYANIDE lies in its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H19N3O2 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
(E)-2-(morpholine-4-carbonyl)-3-(1,2,5-trimethylpyrrol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H19N3O2/c1-11-8-13(12(2)17(11)3)9-14(10-16)15(19)18-4-6-20-7-5-18/h8-9H,4-7H2,1-3H3/b14-9+ |
InChI-Schlüssel |
HSOBKAQDAXCJIO-NTEUORMPSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C)C)/C=C(\C#N)/C(=O)N2CCOCC2 |
Kanonische SMILES |
CC1=CC(=C(N1C)C)C=C(C#N)C(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[4-(Dimethylamino)phenyl]carbonyl}amino)-4-methoxybenzamide](/img/structure/B10898478.png)
![5-((E)-1-{1-[4-(1-Adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-3-(2-methoxyethyl)-1,3-thiazolane-2,4-dione](/img/structure/B10898480.png)
![N-(5-bromopyridin-2-yl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10898484.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10898495.png)
![11-(difluoromethyl)-13-methyl-5-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10898503.png)
![N-[(E)-[(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]benzamide](/img/structure/B10898504.png)
![5-(2,3-dichlorophenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)furan-2-carboxamide](/img/structure/B10898506.png)
![2-(1H-benzotriazol-1-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B10898513.png)
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10898517.png)

![3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10898525.png)
![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B10898544.png)
![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B10898551.png)
![5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10898565.png)
